Hydrocortisone hemisuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inflammation and Immune Response Studies

HHS possesses anti-inflammatory and immunosuppressive effects, making it valuable for studying these processes. Researchers can administer HHS to cell cultures or animal models to investigate its impact on:

- Inflammatory signaling pathways: HHS can help elucidate the role of glucocorticoids in regulating inflammatory gene expression and cytokine production [1].

- Immune cell function: Studies may use HHS to assess its effects on the activity and migration of immune cells like lymphocytes and macrophages [2].

- Autoimmune disease models: HHS can be used in animal models of autoimmune diseases like arthritis or lupus to evaluate its potential for therapeutic intervention [3].

([1] Source: glucocorticoid signaling in macrophages , [2] Source: Selective suppression of effector T cell recruitment by in vivo hydrocortisone treatment in a murine model of colitis , [3] Source: Hydrocortisone treatment in murine lupus: complex effects on disease severity )

Organ Function and Development Studies

Hydrocortisone plays a role in various physiological processes. Research may utilize HHS to investigate these roles in:

- Lung development: Studies in neonatal models can explore the impact of HHS on lung maturation and the prevention of bronchopulmonary dysplasia (BPD) [4].

- Stress response: Researchers might use HHS to understand how glucocorticoids modulate the body's response to stress and its effects on organ function [5].

- Metabolism and glucose regulation: HHS can be employed to study the influence of glucocorticoids on blood sugar control and metabolic pathways [6].

([4] Source: Emerging Topics and Controversies in Neonatology, [5] Source: Miller's Anesthesia, [6] Source: Glucocorticoid action and insulin resistance )

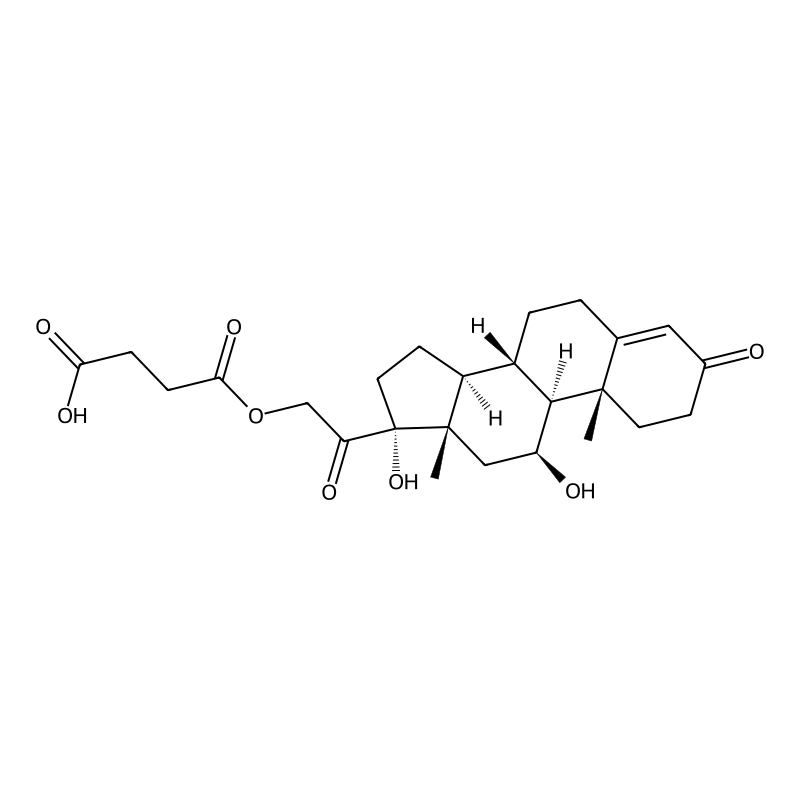

Hydrocortisone hemisuccinate is a synthetic derivative of hydrocortisone, classified as a corticosteroid. Its chemical formula is CHO, and it is primarily used for its anti-inflammatory and immunosuppressive properties. The compound is formed by the esterification of hydrocortisone with hemisuccinic acid, resulting in a compound that retains the biological activity of hydrocortisone while enhancing its solubility and stability in aqueous solutions .

- HHS mimics the effects of natural glucocorticoids by binding to glucocorticoid receptors inside cells [, ]. This binding triggers a cascade of events that ultimately leads to the suppression of inflammation and immune response [].

- Scientific research explores the mechanisms by which glucocorticoids like HHS modulate gene expression to achieve these effects.

- Information on the safety and hazards of HHS is typically not included in scientific research papers as it is not usually administered directly.

- Clinical studies investigating the safety and side effects of HHS formulations are more relevant sources for this information.

The biological activity of hydrocortisone hemisuccinate is similar to that of hydrocortisone itself, acting primarily as an anti-inflammatory agent. It binds to glucocorticoid receptors, leading to the transcription of anti-inflammatory mediators while inhibiting pro-inflammatory cytokines . This mechanism makes it effective in treating various conditions, including severe allergic reactions and dermatologic diseases .

Hydrocortisone hemisuccinate can be synthesized through the esterification of hydrocortisone with hemisuccinic acid. The reaction typically involves the use of catalysts or specific conditions to facilitate the formation of the ester bond. The synthesis can be performed under mild conditions to minimize degradation of the steroid structure .

Hydrocortisone hemisuccinate is utilized in various pharmaceutical applications due to its potent anti-inflammatory and immunosuppressive effects. Common applications include:

- Treatment of Allergic Reactions: Used in cases where rapid immunosuppression is necessary.

- Dermatologic Disorders: Effective in managing skin conditions characterized by inflammation.

- Endocrine Disorders: Helps in conditions requiring corticosteroid replacement therapy .

Studies on hydrocortisone hemisuccinate reveal its interactions with various biological systems. The compound's mechanism involves binding to glucocorticoid receptors, influencing gene expression related to inflammation and immune response. Additionally, its interactions with other drugs can affect therapeutic outcomes, necessitating careful consideration during co-administration .

Hydrocortisone hemisuccinate shares structural and functional similarities with several other corticosteroids and their derivatives. Notable compounds include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hydrocortisone | CHO | Primary active form; strong anti-inflammatory properties |

| Prednisolone | CHO | Synthetic derivative; more potent anti-inflammatory effects |

| Dexamethasone | CHO | Highly potent; used in severe inflammatory conditions |

| Betamethasone | CHO | Similar potency; often used in topical formulations |

Uniqueness: Hydrocortisone hemisuccinate's unique structure allows for enhanced solubility and stability compared to its parent compound, hydrocortisone. This characteristic makes it particularly suitable for intravenous formulations and rapid therapeutic interventions .

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of hydrocortisone hemisuccinate. The development of robust chromatographic methods requires careful optimization of multiple parameters to achieve optimal separation, sensitivity, and reproducibility.

Column Selection and Optimization

The selection of appropriate stationary phases is critical for achieving effective separation of hydrocortisone hemisuccinate from related compounds and potential impurities. Reverse-phase chromatography utilizing octadecylsilane columns has demonstrated exceptional performance for this application [1]. The ODS C18 column with dimensions of 4.6 × 150 mm and 5 μm particle size provides optimal resolution with a retention time of 2.26 minutes under isocratic conditions [1].

Alternative column chemistries have been successfully employed, including the HiQSil C8 stationary phase (250 × 4.6 mm, 5 μm), which offers different selectivity characteristics and extends the retention time to 3.4 minutes [2]. The C8 phase provides reduced hydrophobic interactions compared to C18, resulting in altered elution patterns that may be advantageous for specific analytical requirements.

Mobile Phase Composition and pH Optimization

The mobile phase composition significantly influences the chromatographic behavior of hydrocortisone hemisuccinate. The optimal mobile phase consists of methanol, water, and acetic acid in a ratio of 60:30:10 (v/v/v), delivered at a flow rate of 1.0 mL/min [1]. The inclusion of acetic acid as a modifier ensures efficient resolution of hydrocortisone hemisuccinate while minimizing matrix effects from both conventional and controlled-release formulations.

An alternative mobile phase utilizing phosphate buffer at pH 4.0 combined with acetonitrile in a 30:70 ratio has demonstrated excellent performance for hydrocortisone sodium succinate analysis [2]. This system provides enhanced peak symmetry and improved baseline resolution, particularly beneficial for impurity profiling applications.

Detection and Quantification Parameters

Ultraviolet detection at 254 nm provides adequate sensitivity for most analytical applications, with the compound exhibiting strong UV absorption at this wavelength [1]. However, detection at 242 nm offers enhanced sensitivity and corresponds to the absorption maximum of hydrocortisone hemisuccinate, making it the preferred wavelength for trace analysis applications [2] [3].

The photodiode array detection system enables simultaneous monitoring at multiple wavelengths, providing spectral confirmation of peak identity and enhanced method specificity. This approach is particularly valuable for stability-indicating assays and impurity profiling studies [4].

Method Validation and Performance Characteristics

Comprehensive method validation following International Conference on Harmonization guidelines demonstrates the analytical method's fitness for purpose. The developed chromatographic method exhibits excellent linearity across the concentration range of 0.02 to 0.4 mg/mL with a correlation coefficient of 0.9989 [1]. The method demonstrates superior precision with intraday and interday relative standard deviations of 0.19-0.55% and 0.33-0.71%, respectively.

Recovery studies conducted at 80%, 100%, and 120% concentration levels yield recoveries ranging from 98-101%, confirming the method's accuracy [1]. The limits of detection and quantification are established at 1.0662 × 10⁻² mg/mL and 3.23 × 10⁻² mg/mL, respectively, indicating excellent sensitivity for routine analytical applications.

Robustness and System Suitability

Method robustness assessment involves systematic evaluation of chromatographic performance under deliberately varied conditions. Variations in mobile phase composition (±10% methanol content) result in relative standard deviations of less than 1%, demonstrating the method's robustness [1]. System suitability parameters including theoretical plates, tailing factor, and resolution must be monitored to ensure consistent analytical performance.

Spectroscopic Techniques for Purity Assessment

Spectroscopic characterization provides comprehensive structural information and enables quantitative purity assessment of hydrocortisone hemisuccinate. Multiple spectroscopic techniques are employed synergistically to achieve complete analytical characterization.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary technique for structural confirmation and purity assessment. The ¹H NMR spectrum recorded in deuterated chloroform with tetramethylsilane as internal standard provides detailed information about the molecular structure [5]. The spectrum exhibits characteristic signals corresponding to the steroid backbone protons and the hemisuccinate moiety.

The steroid nucleus displays distinctive multipicity patterns, with the C-4 olefinic proton appearing as a characteristic signal in the aromatic region. The hemisuccinate ester linkage is confirmed by the presence of methylene protons corresponding to the succinic acid portion of the molecule. Integration of these signals enables quantitative determination of structural integrity and purity assessment.

Carbon-13 Cross-Polarization Magic Angle Spinning (¹³C CPMAS) NMR spectroscopy provides valuable information for solid-state characterization of hydrocortisone hemisuccinate [6]. This technique enables direct analysis of the crystalline material without dissolution, providing information about polymorphic forms and solid-state structural characteristics. The ¹³C CPMAS spectrum exhibits well-resolved signals for the steroid carbon atoms and the hemisuccinate carbonyl carbons.

Infrared Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy provides rapid and non-destructive characterization of functional groups present in hydrocortisone hemisuccinate [7]. The infrared spectrum exhibits characteristic absorption bands corresponding to the hydroxyl groups (3200-3600 cm⁻¹), carbonyl groups (1650-1750 cm⁻¹), and the hemisuccinate ester linkage.

The carbonyl stretching vibrations provide particularly valuable information for structural confirmation and purity assessment. The presence of multiple carbonyl groups in the molecule results in characteristic absorption patterns that serve as fingerprint identification. The ester carbonyl of the hemisuccinate moiety appears as a distinct absorption band, enabling differentiation from other hydrocortisone derivatives.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides quantitative analysis capabilities and purity assessment for hydrocortisone hemisuccinate. The compound exhibits maximum absorption at 242 nm, corresponding to the α,β-unsaturated ketone chromophore in the steroid A-ring [8]. This absorption maximum is utilized for quantitative determination in pharmaceutical preparations.

The UV-Vis spectrum provides information about the electronic transitions within the molecule and can detect the presence of impurities or degradation products that may exhibit different absorption characteristics. The absorptivity values at 242 nm, calculated on a dried basis, serve as a quantitative measure of purity and are specified in pharmacopeial monographs to not differ by more than 3.0% [8].

Raman Spectroscopy

Raman spectroscopy offers complementary information to infrared spectroscopy and is particularly valuable for characterization of the steroid backbone structure [7]. The Raman spectrum exhibits characteristic bands corresponding to carbon-carbon stretching vibrations and ring deformation modes. This technique is especially useful for polymorphic characterization and solid-state analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural elucidation through characteristic fragmentation patterns. The mass spectrometric analysis of hydrocortisone hemisuccinate reveals distinctive fragmentation pathways that enable unambiguous identification and quantification.

Molecular Ion Characteristics

The molecular ion of hydrocortisone hemisuccinate appears at m/z 463.2341 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [7]. This ion serves as the base peak in the mass spectrum and provides confirmation of the molecular formula C₂₅H₃₄O₈. The isotopic pattern of the molecular ion is consistent with the theoretical distribution, confirming the elemental composition.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves cleavage of the hemisuccinate ester linkage, resulting in the formation of a fragment ion at m/z 327.1960 with relative intensity of 74.98% [7]. This fragmentation represents loss of the hemisuccinate moiety (C₄H₆O₅, 134 Da) and provides definitive evidence for the ester linkage position.

Subsequent dehydration reactions lead to the formation of fragment ions at m/z 309.1859 (57.95% relative intensity) and m/z 445.2226 (55.95% relative intensity) [7]. The former corresponds to loss of water from the m/z 327 fragment, while the latter represents dehydration of the molecular ion. These fragmentation patterns are characteristic of corticosteroid molecules and provide structural confirmation.

Secondary Fragmentation Patterns

The steroid backbone undergoes characteristic ring fragmentation to produce diagnostic fragment ions. The base peak at m/z 121.0639 corresponds to a characteristic steroid fragment resulting from extensive ring cleavage [7]. This fragment is commonly observed in mass spectra of corticosteroids and serves as a diagnostic marker for the steroid nucleus.

Additional characteristic fragments include m/z 241.1568 (95.50% relative intensity) and m/z 143.0838 (71.59% relative intensity), which result from complex rearrangement processes within the steroid backbone [7]. These fragmentation patterns provide detailed structural information and enable differentiation from closely related compounds.

Quantitative Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for quantitative analysis of hydrocortisone hemisuccinate. Multiple reaction monitoring (MRM) experiments utilize the molecular ion to fragment ion transitions for quantitative determination. The most sensitive transition (m/z 463.2 → 121.1) provides limits of quantification in the low picogram range.

The fragmentation patterns are consistent across different ionization conditions and mass spectrometric platforms, ensuring robust analytical performance. The characteristic fragmentation enables development of highly specific analytical methods for pharmaceutical analysis and bioanalytical applications.

Collision-Induced Dissociation Studies

Systematic collision-induced dissociation studies reveal the energetic requirements for various fragmentation pathways. The hemisuccinate ester cleavage occurs at relatively low collision energies (15-20 eV), indicating the lability of this linkage. Higher collision energies (25-35 eV) are required for extensive ring fragmentation and formation of the diagnostic steroid fragments.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

125-04-2

Wikipedia

Hydrocortisone_hemisuccinate

Use Classification

Dates

2: Lawrence CE, Wright JM, Knight CG. Cortisol succinate is slowly hydrolysed in organ cultures of porcine articular tissues and is not equivalent to cortisol. Cell Biochem Funct. 1986 Oct;4(4):277-81. PubMed PMID: 3791569.

3: Baud O, Maury L, Lebail F, Ramful D, El Moussawi F, Nicaise C, Zupan-Simunek V, Coursol A, Beuchée A, Bolot P, Andrini P, Mohamed D, Alberti C; PREMILOC trial study group. Effect of early low-dose hydrocortisone on survival without bronchopulmonary dysplasia in extremely preterm infants (PREMILOC): a double-blind, placebo-controlled, multicentre, randomised trial. Lancet. 2016 Apr 30;387(10030):1827-36. doi: 10.1016/S0140-6736(16)00202-6. Epub 2016 Feb 23. PubMed PMID: 26916176.

4: Semark AJ, Venkatesh K, McWhinney BC, Pretorius C, Roberts JA, Cohen J, Venkatesh B. The compatibility of a low concentration of hydrocortisone sodium succinate with selected drugs during a simulated Y-site administration. Crit Care Resusc. 2013 Mar;15(1):63-6. PubMed PMID: 23432505.

5: Zeugswetter FK, Neffe F, Schwendenwein I, Tichy A, Möstl E. Configuration of antibodies for assay of urinary cortisol in dogs influences analytic specificity. Domest Anim Endocrinol. 2013 Aug;45(2):98-104. doi: 10.1016/j.domaniend.2013.06.003. Epub 2013 Jun 26. PubMed PMID: 23849086.

6: Li H, Hui F, Jianmin X. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat. Neurol Res. 2011 Apr;33(3):295-9. doi: 10.1179/016164110X12714125204515. PubMed PMID: 21513649.

7: Li C, Xu J, Yuan Y, Zheng L, Teng L, Li Y, Zhu H, Guo S, Yu X. [Effect of hydrocortisone sodium succinate on serum tumor necrosis factor-α and interleukin-10 in septic shock]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Jul;26(7):513-5. doi: 10.3760/cma. j. issn.2095-4352. 2014. 07.014. Chinese. PubMed PMID: 25027432.

8: Church DB, Lamb WA, Emslie DR. Plasma cortisol concentrations in normal dogs given hydrocortisone sodium succinate. Aust Vet J. 1999 May;77(5):316-7. PubMed PMID: 10376103.

9: Nucera E, Lombardo C, Aruanno A, Colagiovanni A, Buonomo A, de Pasquale T, Pecora V, Sabato V, Rizzi A, Pascolini L, Ricci AG, Schiavino D. 'Empty sella syndrome': a case of a patient with sodium succinate hydrocortisone allergy. Eur J Endocrinol. 2011 Jan;164(1):139-40. doi: 10.1530/EJE-10-0863. Epub 2010 Oct 20. PubMed PMID: 20961968.

10: Calogiuri GF, Nettis E, Di Leo E, Muratore L, Ferrannini A, Vacca A. Long-term selective IgE-mediated hypersensitivity to hydrocortisone sodium succinate. Allergol Immunopathol (Madr). 2013 May-Jun;41(3):206-8. doi: 10.1016/j.aller.2012.02.003. Epub 2012 Sep 19. PubMed PMID: 22999788.

11: Amaya-Mejía AS, Galindo-Pacheco LV, O'Farrill-Romanillos PM, Rodríguez-Mireles KA, Campos-Romero FH, del Rivero-Hernández L. [Utility of challenge test in immediate hypersensitivity to hydrocortisone sodium succinate]. Rev Alerg Mex. 2014 Jan-Mar;61(1):32-7. Review. Spanish. PubMed PMID: 24913000.

12: Saltzman W, Abbott DH. Effects of elevated circulating cortisol concentrations on maternal behavior in common marmoset monkeys (Callithrix jacchus). Psychoneuroendocrinology. 2009 Sep;34(8):1222-34. doi: 10.1016/j.psyneuen.2009.03.012. Epub 2009 Apr 11. PubMed PMID: 19362777; PubMed Central PMCID: PMC2716431.

13: Nuyt AM, Thébaud B. Not another steroid trial: early low-dose hydrocortisone in preterm infants. Lancet. 2016 Apr 30;387(10030):1793-4. doi: 10.1016/S0140-6736(16)00503-1. Epub 2016 Feb 23. PubMed PMID: 26916175.

14: Yeager MP, Rassias AJ, Pioli PA, Beach ML, Wardwell K, Collins JE, Lee HK, Guyre PM. Pretreatment with stress cortisol enhances the human systemic inflammatory response to bacterial endotoxin. Crit Care Med. 2009 Oct;37(10):2727-32. PubMed PMID: 19885996; PubMed Central PMCID: PMC2819133.

15: Wolf OT, Convit A, McHugh PF, Kandil E, Thorn EL, De Santi S, McEwen BS, de Leon MJ. Cortisol differentially affects memory in young and elderly men. Behav Neurosci. 2001 Oct;115(5):1002-11. PubMed PMID: 11584913.

16: Posener JA, DeBattista C, Williams GH, Schatzberg AF. Cortisol feedback during the HPA quiescent period in patients with major depression. Am J Psychiatry. 2001 Dec;158(12):2083-5. PubMed PMID: 11729034.

17: Durant S, Duval D, Homo-Delarche F. Effect of cortisol on the plasma and lymphoid tissue distributions of tritiated glucocorticoids in C57BL/6 mice. J Endocrinol. 1988 Jun;117(3):373-8. PubMed PMID: 3392494.

18: Jhunjhunwala VP, Bhalla HL. Compatibility of mephentermine sulfate with hydrocortisone sodium succinate or aminophylline in 5% dextrose injection. Am J Hosp Pharm. 1981 Dec;38(12):1922-4. PubMed PMID: 7325174.

19: You YC, Dong LY, Dong K, Xu W, Yan Y, Zhang L, Wang K, Xing FJ. In vitro and in vivo application of pH-sensitive colon-targeting polysaccharide hydrogel used for ulcerative colitis therapy. Carbohydr Polym. 2015 Oct 5;130:243-53. doi: 10.1016/j.carbpol.2015.03.075. Epub 2015 Apr 27. PubMed PMID: 26076623.

20: Hu ZL, Liu H, Hu Y, Zhang DY, Sun ZQ, Jin MW. [Effects of hydrocortisone sodium succinate on sodium current in human and guinea pig cardiac myocytes]. Yao Xue Xue Bao. 2004 Apr;39(4):250-3. Chinese. PubMed PMID: 15303651.